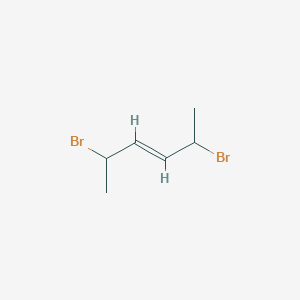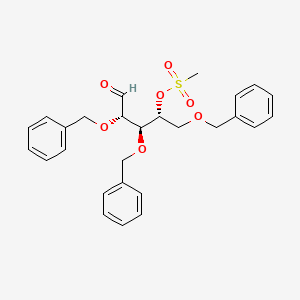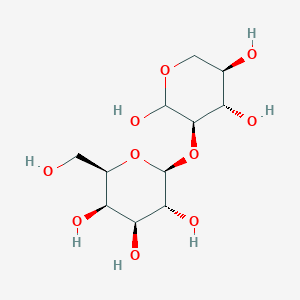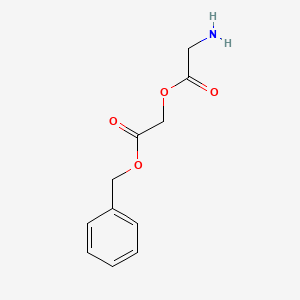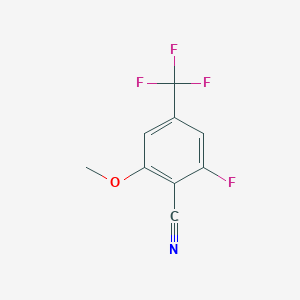
tert-Butyl (2-(1-isobutoxyvinyl)phenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (2-(1-isobutoxyvinyl)phenyl)carbamate is an organic compound with the molecular formula C17H25NO3. It is a carbamate derivative, which is a class of compounds known for their diverse applications in organic synthesis, pharmaceuticals, and agrochemicals. This compound is particularly interesting due to its unique structure, which includes a tert-butyl group, an isobutoxyvinyl group, and a phenyl ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(1-isobutoxyvinyl)phenyl)carbamate typically involves the reaction of tert-butyl 2-amino phenylcarbamate with isobutoxyvinyl derivatives. One common method involves the condensation of tert-butyl 2-amino phenylcarbamate with isobutoxyvinyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product in good yields .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
tert-Butyl (2-(1-isobutoxyvinyl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isobutoxyvinyl group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium halides in polar aprotic solvents.
Major Products Formed
Oxidation: Corresponding oxides or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted carbamates or phenyl derivatives.
科学的研究の応用
tert-Butyl (2-(1-isobutoxyvinyl)phenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its anti-inflammatory properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
作用機序
The mechanism of action of tert-Butyl (2-(1-isobutoxyvinyl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme’s active site .
類似化合物との比較
Similar Compounds
tert-Butyl (2-aminophenyl)carbamate: Known for its use in the synthesis of benzimidazoles and other heterocyclic compounds.
tert-Butyl (substituted benzamido)phenylcarbamate: Studied for its anti-inflammatory activity and potential as a pharmaceutical agent.
Uniqueness
tert-Butyl (2-(1-isobutoxyvinyl)phenyl)carbamate is unique due to its isobutoxyvinyl group, which imparts distinct chemical properties and reactivity compared to other carbamate derivatives. This uniqueness makes it a valuable compound in various research and industrial applications.
特性
分子式 |
C17H25NO3 |
|---|---|
分子量 |
291.4 g/mol |
IUPAC名 |
tert-butyl N-[2-[1-(2-methylpropoxy)ethenyl]phenyl]carbamate |
InChI |
InChI=1S/C17H25NO3/c1-12(2)11-20-13(3)14-9-7-8-10-15(14)18-16(19)21-17(4,5)6/h7-10,12H,3,11H2,1-2,4-6H3,(H,18,19) |
InChIキー |
KSFBVCBMXDCGSC-UHFFFAOYSA-N |
正規SMILES |
CC(C)COC(=C)C1=CC=CC=C1NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



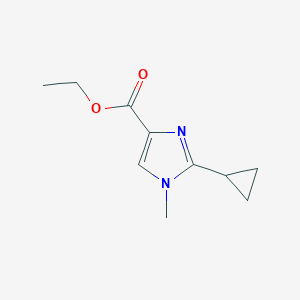
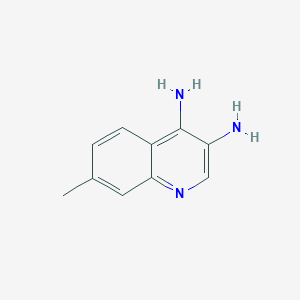

![1-[(E)-But-1-Enyl]-2-Fluoro-Benzene](/img/structure/B12840796.png)
